tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1147421-99-5
VCID: VC2704049
InChI: InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol

tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

CAS No.: 1147421-99-5

Cat. No.: VC2704049

Molecular Formula: C19H28N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate - 1147421-99-5

Specification

CAS No. 1147421-99-5
Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
IUPAC Name tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Standard InChI Key DEZFOMKNEZXHRG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1147421-99-5) is a heterocyclic organic compound with a molecular formula of C₁₉H₂₈N₂O₂ and a molecular weight of 316.4378 g/mol . This compound possesses a saturated bicyclic system consisting of fused pyrrolidine and piperidine rings forming the octahydropyrrolo[3,2-c]pyridine core structure. Two key functional groups characterize this molecule: a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen (position 1) and a benzyl group attached to the piperidine nitrogen (position 5) .

The compound has been assigned several database identifiers that facilitate its cataloging and retrieval in chemical databases:

PropertyValue
CAS Number1147421-99-5
Molecular FormulaC₁₉H₂₈N₂O₂
Molecular Weight316.4378 g/mol
MDL NumberMFCD29041965
InChIKeyDEZFOMKNEZXHRG-UHFFFAOYSA-N
PubChem CID58117138

This compound is primarily used for research purposes, specifically as an intermediate in organic synthesis and pharmaceutical development .

Structural Features and Chemical Properties

Structural Analysis

The core structure of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate consists of a fully saturated (octahydro) pyrrolo[3,2-c]pyridine scaffold. This bicyclic framework creates a rigid three-dimensional architecture that offers specific stereochemical properties valuable in drug design . The compound's structure can be broken down into three key components:

  • The octahydropyrrolo[3,2-c]pyridine core - a fused bicyclic system with two nitrogen atoms

  • The tert-butoxycarbonyl (Boc) protecting group at position 1 - providing protection for the pyrrolidine nitrogen

  • The benzyl substituent at position 5 - attached to the piperidine nitrogen

The specific arrangement of these structural elements creates a molecule with well-defined spatial characteristics that enable selective chemical transformations at specific sites.

Physical and Chemical Properties

Based on the available data, tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically appears as an oil when freshly synthesized . The compound demonstrates solubility in common organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO) .

For storage considerations, the compound is typically maintained at room temperature according to multiple supplier specifications . When preparing stock solutions, the following dilution guidelines can be followed:

Starting AmountTarget ConcentrationVolume Required
1 mg1 mM3.1602 mL
5 mg1 mM15.8009 mL
10 mg1 mM31.6018 mL
1 mg5 mM0.632 mL
5 mg5 mM3.1602 mL
10 mg5 mM6.3204 mL
1 mg10 mM0.316 mL
5 mg10 mM1.5801 mL
10 mg10 mM3.1602 mL

To enhance solubility during preparation, it is recommended to heat the container to 37°C followed by ultrasonic oscillation .

Synthesis Methods and Reaction Pathways

General Synthetic Approaches

The synthesis of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be achieved through various methods, with catalytic hydrogenation being one of the most efficient approaches. The synthesis typically begins with appropriate precursors containing the pyrrolo[3,2-c]pyridine framework, followed by functionalization and protection steps to introduce the benzyl and tert-butyloxycarbonyl groups.

ParameterCondition
Catalyst5% palladium hydroxide on activated carbon
SolventMethanol/ethanol (IMS)
TemperatureRoom temperature (approximately 20°C)
Reaction time10 hours
AtmosphereHydrogen
Reported yield99%

This method is particularly advantageous due to its high yield and relatively mild reaction conditions, making it suitable for large-scale production.

Alternative Synthetic Pathways

Patent literature describes alternative approaches to synthesizing compounds in this class. One notable method involves the efficient conversion of cyano groups to pyrrolidine structures in a one-step process . This approach offers several advantages:

  • Utilization of readily available and cost-effective starting materials

  • Implementation of mild reaction conditions

  • Simplified operational procedures

  • Formation of the rigid bicyclic structure with high efficiency

The patent specifically details a process for preparing six hydrogen-pyrrolo-[3,2-c] pyridine-3a, 5-diacid-5-tertiary butyl ester-3a-ethyl ester through a series of transformations starting from appropriate piperidine precursors .

Applications in Research and Drug Development

Role as a Synthetic Intermediate

tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Its utility stems from its well-defined structure and functional groups that enable selective chemical transformations. Applications include:

  • Synthesis of complex nitrogen-containing heterocycles, including alkaloids and other heterocyclic compounds with potential biological activity

  • Creation of molecules with specific three-dimensional architectures, leveraging the rigid bicyclic framework

  • Development of compounds with enhanced pharmacological properties through structural modifications

The compound is particularly valuable in research settings where specific molecular scaffolds with nitrogen-containing ring systems are required.

Pharmaceutical Research Applications

Related compounds in this structural class have shown significant potential in pharmaceutical research, including:

  • Development of nicotinic acetylcholine receptor agonists, as evidenced by research on related compound (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate

  • Creation of compounds with potential effects on the central nervous system

  • Synthesis of molecules that may exhibit specific enzyme inhibitory activities

These applications highlight the importance of the pyrrolo[3,2-c]pyridine scaffold in medicinal chemistry research.

Structural Analogs and Related Compounds

Key Structural Variants

Several structural analogs related to tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have been documented in the literature, including:

  • tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 848410-13-9) - The debenzylated analog that lacks the benzyl group at position 5

  • (2S,3aR,7aS)-tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate - A structurally related compound with additional methano bridge between positions 2 and 5, used as an intermediate for nicotinic acetylcholine receptor agonists

  • tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate - An isomeric structure with a different ring fusion pattern

Comparative Analysis

The structural variations between these analogs primarily involve:

  • The presence or absence of substituents (such as the benzyl group at position 5)

  • The configuration of the ring fusion between the pyrrolidine and piperidine rings

  • Additional structural elements that modify the three-dimensional architecture of the molecule

These modifications can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds, making them suitable for different synthetic applications and biological targets.

Recent Research Developments

Process Optimization for Scale-Up

Recent research has focused on optimizing the synthesis of related compounds for large-scale production. Work published in 2018 described process optimization for the large-scale preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a related compound used as an intermediate for nicotinic acetylcholine receptor agonists .

A key innovation in this research was the development of a one-pot process that accomplished three transformations simultaneously:

  • Debenzylation

  • Ring hydrogenation of two fused bicyclic rings

  • Stereochemical control to achieve specific isomers

This optimized method enabled the preparation of multi-hundred gram quantities of the target compound, demonstrating the scalability of such synthetic approaches for industrial applications .

Patent Developments

Patent literature from 2014 describes novel approaches to synthesizing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, highlighting the continued interest in developing efficient methods for preparing these compounds . The patent specifically mentions:

"The preparation method is novel, and especially realizes the efficient conversion process from the cyano group to a pyrrolidine structure in one step. The raw materials and reagents are easily available and cheap, the reaction conditions are mild, the operation is simple, and the generated octahydro-1H-pyrrolo[2, 3-c]pyridine derivative and the octahydro-1H-pyrrolo[3, 2-c]pyridine derivative, especially derivatives with carboxyl or ester, can be used as an important intermediate of new drug research and development due to a rigid-cyclo structure of a trifunctional group."

This patent highlights the ongoing efforts to develop more efficient and economical synthetic routes to these valuable intermediates.

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